molecular formula C12H18N2O4 B2929408 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide CAS No. 2320602-42-2

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide

Cat. No. B2929408
CAS RN: 2320602-42-2
M. Wt: 254.286
InChI Key: UJWKTHMCQVSPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclopropanecarboxamide, also known as BMS-986177, is a small molecule drug that has been developed for the treatment of various diseases. It is a cyclopropane carboxamide compound that has been shown to have promising results in preclinical studies.

Scientific Research Applications

Antibody Drug Conjugates

This compound can be used in the development of novel antibody drug conjugates (ADCs). ADCs are a class of therapeutics that combine the specificity of antibodies with the potency of small molecule drugs, often used in cancer therapy .

Anticonvulsant Research

The compound’s derivatives have been explored for their potential as anticonvulsants. Anticonvulsants are medications that prevent or reduce the severity of epileptic seizures or other convulsions .

Chemical Synthesis

It may serve as an intermediate in various chemical synthesis processes. Chemical synthesis is crucial for creating compounds with specific properties for use in a wide range of applications, from pharmaceuticals to materials science .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c15-10-3-4-11(16)14(10)6-8-18-7-5-13-12(17)9-1-2-9/h9H,1-8H2,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWKTHMCQVSPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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